molecular formula C18H18N4O3 B2616688 1,6,7-trimethyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-38-7

1,6,7-trimethyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2616688
CAS No.: 899947-38-7
M. Wt: 338.367
InChI Key: XPODTROHBBLLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6,7-trimethyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-trimethyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo[2,3-f]purine core, followed by the introduction of the methyl and benzyl groups. Common reagents used in these reactions include methyl iodide for methylation and benzyl chloride for benzylation. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process would likely be scaled up from laboratory methods, with optimizations to improve yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction rates and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1,6,7-trimethyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and methyl positions, using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium methoxide, lithium aluminum hydride, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1,6,7-trimethyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,6,7-trimethylxanthine: Similar in structure but lacks the benzyl group.

    3-methylxanthine: Contains the xanthine core but with different substituents.

    1,3,7-trimethylxanthine (Caffeine): A well-known stimulant with a similar core structure but different functional groups.

Uniqueness

1,6,7-trimethyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to the presence of both the oxazolo[2,3-f]purine core and the specific methyl and benzyl substituents. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-10-6-5-7-13(8-10)9-21-16(23)14-15(20(4)18(21)24)19-17-22(14)11(2)12(3)25-17/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPODTROHBBLLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C(=C(O4)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.